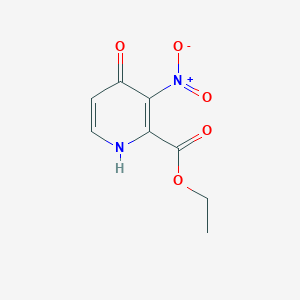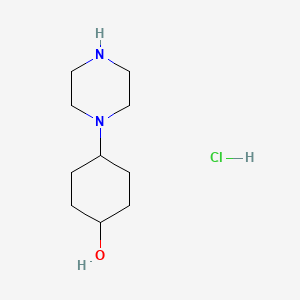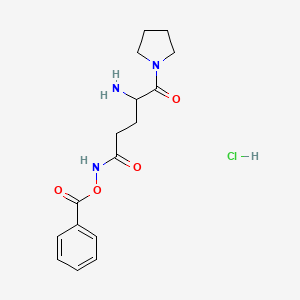
Dipeptidylpeptidase IV Inhibitor II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipeptidylpeptidase IV Inhibitor II is a compound that inhibits the enzyme dipeptidyl peptidase IV. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting dipeptidyl peptidase IV, this compound helps to increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels. This makes it a valuable therapeutic agent for the treatment of type 2 diabetes mellitus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dipeptidylpeptidase IV inhibitors often involves the use of peptide synthesis techniques. For example, peptides with inhibitory activity against dipeptidyl peptidase IV can be synthesized from tripeptide mixtures such as Val-Pro-Xaa or Ile-Pro-Xaa . These peptides are isolated using reversed-phase high-performance liquid chromatography and their inhibitory activity is measured.
Industrial Production Methods: Industrial production of dipeptidylpeptidase IV inhibitors may involve the use of proteases to hydrolyze proteins from various sources. For instance, peptides with high dipeptidyl peptidase IV inhibitory activity can be produced from the hydrolysates of fish skin gelatin using proteases such as ginger protease . The hydrolysates are then screened for inhibitory activity using techniques like liquid chromatography-tandem mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions: Dipeptidylpeptidase IV inhibitors primarily undergo enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. These inhibitors interact with the active site of the dipeptidyl peptidase IV enzyme, preventing it from cleaving incretin hormones .
Common Reagents and Conditions: The synthesis of dipeptidylpeptidase IV inhibitors often involves the use of peptide synthesis reagents and conditions. For example, the synthesis of inhibitory peptides may require the use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .
Major Products Formed: The major products formed from the synthesis of dipeptidylpeptidase IV inhibitors are peptides with specific sequences that exhibit inhibitory activity against the enzyme. These peptides can vary in their amino acid composition and sequence, but they all share the ability to inhibit dipeptidyl peptidase IV .
Applications De Recherche Scientifique
Dipeptidylpeptidase IV inhibitors have a wide range of scientific research applications. In the field of medicine, they are used as therapeutic agents for the treatment of type 2 diabetes mellitus . By inhibiting dipeptidyl peptidase IV, these compounds help to increase the levels of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
In addition to their use in medicine, dipeptidylpeptidase IV inhibitors are also used in the study of enzyme kinetics and protein-protein interactions. They serve as valuable tools for understanding the role of dipeptidyl peptidase IV in various physiological processes and for identifying potential therapeutic targets .
Mécanisme D'action
Dipeptidylpeptidase IV inhibitors exert their effects by binding to the active site of the dipeptidyl peptidase IV enzyme. This prevents the enzyme from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting the degradation of these hormones, dipeptidylpeptidase IV inhibitors help to increase their levels in the bloodstream, thereby enhancing insulin secretion and reducing blood glucose levels .
Comparaison Avec Des Composés Similaires
Other similar compounds include glucagon-like peptide-1 receptor agonists, which also enhance insulin secretion and reduce blood glucose levels . dipeptidylpeptidase IV inhibitors are unique in that they specifically target the enzyme responsible for the degradation of incretin hormones, whereas glucagon-like peptide-1 receptor agonists directly activate the glucagon-like peptide-1 receptor .
Similar compounds to dipeptidylpeptidase IV inhibitors include:
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties and clinical efficacy .
Propriétés
Formule moléculaire |
C16H22ClN3O4 |
|---|---|
Poids moléculaire |
355.81 g/mol |
Nom IUPAC |
[(4-amino-5-oxo-5-pyrrolidin-1-ylpentanoyl)amino] benzoate;hydrochloride |
InChI |
InChI=1S/C16H21N3O4.ClH/c17-13(15(21)19-10-4-5-11-19)8-9-14(20)18-23-16(22)12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20);1H |
Clé InChI |
IKDLDSIXRRFKIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C(CCC(=O)NOC(=O)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


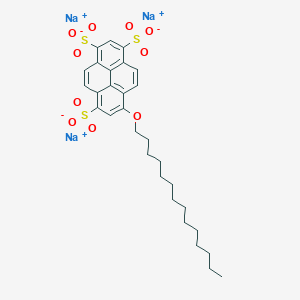
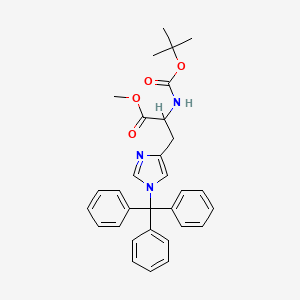
![5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid](/img/structure/B12282487.png)
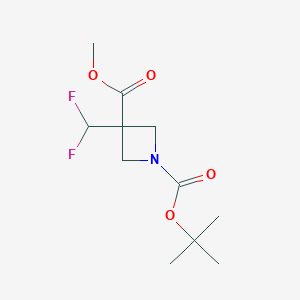
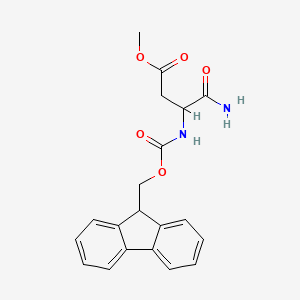
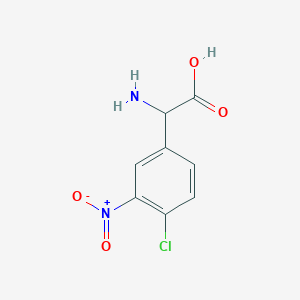
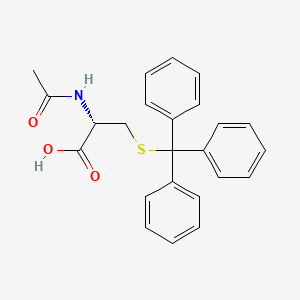
![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
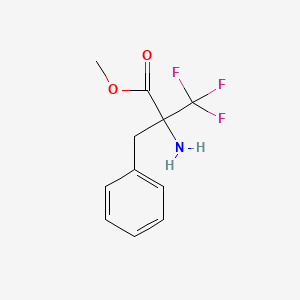
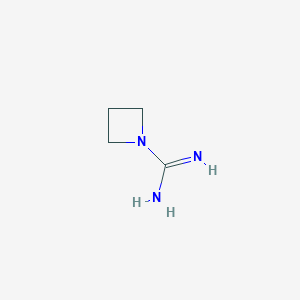
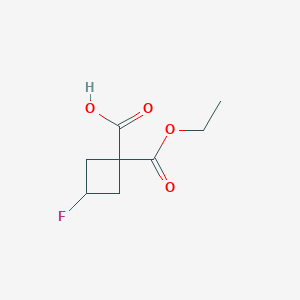
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)
